N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog No.
S3277727
CAS No.
2309342-18-3
M.F
C17H16N2O4
M. Wt
312.325
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dih...

CAS Number

2309342-18-3

Product Name

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide

Molecular Formula

C17H16N2O4

Molecular Weight

312.325

InChI

InChI=1S/C17H16N2O4/c1-19-8-2-5-12(17(19)21)16(20)18-11-13(14-6-3-9-22-14)15-7-4-10-23-15/h2-10,13H,11H2,1H3,(H,18,20)

InChI Key

OPCYVLDLLQTJJS-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3

solubility

not available

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a dihydropyridine core, which is known for its diverse biological activities. This compound incorporates furan rings, which are five-membered aromatic heterocycles containing oxygen. The presence of these furan moieties contributes to the compound's unique chemical properties and potential biological activities.

The structure of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be broken down into several functional groups:

  • Dihydropyridine: A bicyclic compound that plays a crucial role in various pharmacological activities.
  • Furan rings: These contribute to the compound's electron-rich character, enhancing its reactivity and interaction with biological targets.
  • Carboxamide group: This functional group is often associated with increased solubility and bioavailability in drug design.

The chemical reactivity of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The carbonyl carbon in the carboxamide can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: The presence of the furan moieties allows for potential condensation reactions with aldehydes or ketones, forming more complex structures.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, altering the compound's solubility and biological activity.

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits potential biological activities that warrant exploration:

  • Antioxidant Activity: Compounds containing furan and dihydropyridine structures often show significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties: Similar compounds have been investigated for their ability to inhibit bacterial growth and may possess antimicrobial activity.
  • Anticancer Potential: Dihydropyridines are known for their anticancer properties, making this compound a candidate for further research in cancer therapeutics.

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can involve several steps:

  • Formation of Dihydropyridine Core: Starting from 1-methylpyridine or similar precursors, the dihydropyridine structure can be formed through cyclization reactions.

    Example Reaction:
  • Introduction of Furan Moieties: Furan rings can be introduced via electrophilic substitution reactions or through coupling reactions with furan derivatives.
  • Carboxamide Formation: The final step involves converting a carboxylic acid derivative into the amide form using amine reagents.

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Material Science: The unique properties of this compound may lend themselves to applications in organic electronics or as functional materials.
  • Agriculture: Compounds with antimicrobial properties can be explored for use as natural pesticides or fungicides.

Interaction studies involving N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigating how this compound interacts with enzymes involved in metabolic pathways could reveal its potential as a therapeutic agent.
  • Receptor Binding Studies: Understanding how it binds to specific receptors may provide insights into its pharmacological effects.
  • Molecular Docking Studies: Computational studies can predict the binding modes and affinities of this compound with target proteins.

Several compounds share structural similarities with N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridineStructureLacks the di-furan substituent but retains the dihydropyridine core.
N-(furan-2-ylmethyl)-carbamateStructureContains a furan moiety but differs in functional groups and biological activity.
4-(Furan carboxylic acid)-A simpler structure that lacks the complexity of the dihydropyridine core but shares the furan component.

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its dual furan substitution and its potential multifunctional biological activity compared to other similar compounds. Its unique structural features may lead to distinct pharmacological profiles that merit further investigation in medicinal chemistry and drug development contexts.

XLogP3

2

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